3',4,4',5,5',6,6',7-Octahydro-1(3H),7'-bi-2H-azepine
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Overview
Description
3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine: is an organic compound with the molecular formula C12H22N2 It is a bicyclic compound consisting of two azepine rings, which are seven-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dimerization of azepine derivatives through catalytic hydrogenation. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Nucleophiles such as amines or halides under basic conditions
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives
Reduction: Formation of fully saturated derivatives
Substitution: Formation of substituted azepine derivatives
Scientific Research Applications
3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
5,5′,6,6′,7,7′,8,8′-Octahydro-1,1′-bi-2-naphthol: Another bicyclic compound with similar structural features but different functional groups.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): An energetic material with a different application focus.
Uniqueness: 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine is unique due to its specific bicyclic structure and the presence of nitrogen atoms in the rings.
Properties
CAS No. |
34608-41-8 |
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Molecular Formula |
C12H22N2 |
Molecular Weight |
194.32 g/mol |
IUPAC Name |
7-(azepan-1-yl)-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C12H22N2/c1-2-7-11-14(10-6-1)12-8-4-3-5-9-13-12/h1-11H2 |
InChI Key |
FWCBVOXJYYZVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NCCCCC2 |
Origin of Product |
United States |
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